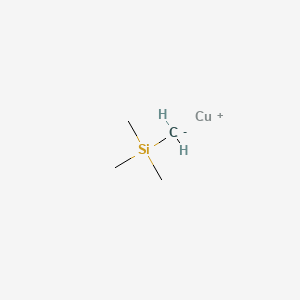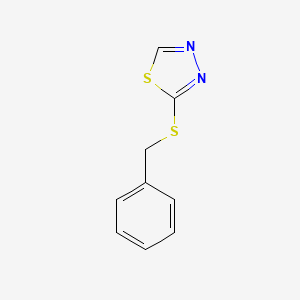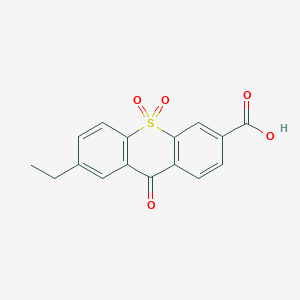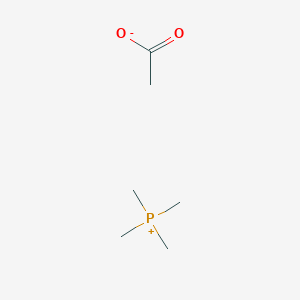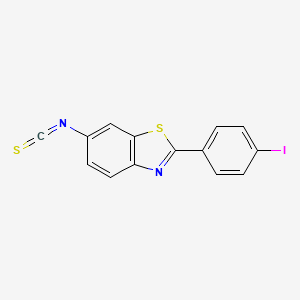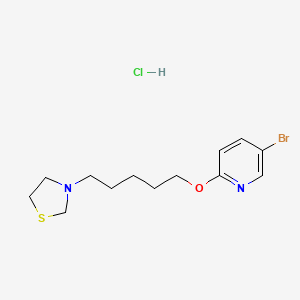![molecular formula C8H5N5 B14655905 6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile CAS No. 50533-54-5](/img/structure/B14655905.png)
6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile is a nitrogen-containing heterocyclic compound. Heterocyclic compounds, which include at least one atom other than carbon in their ring structure, are significant in medicinal chemistry due to their diverse biological activities
準備方法
The synthesis of 6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6,7-dimethylpteridine with malononitrile yields the desired compound . Other methods involve cycloaddition and direct C-H arylation . Industrial production methods often optimize these reactions for higher yields and purity, utilizing advanced techniques like continuous flow synthesis and automated reactors.
化学反応の分析
6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific atoms or groups in the compound.
Cycloaddition: This reaction type is used to form additional rings, enhancing the compound’s complexity and potential biological activity.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions vary based on the specific conditions and reagents used.
科学的研究の応用
6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as an antiproliferative agent, showing activity against various cancer cell lines. Researchers are exploring its use in developing new therapeutic agents.
作用機序
The mechanism by which 6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyridazine and pyridazinone derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of pharmacological activities.
Pyrimidine derivatives: Known for their anticancer potential, these compounds have different substitution patterns and mechanisms of action compared to this compound.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.
特性
CAS番号 |
50533-54-5 |
|---|---|
分子式 |
C8H5N5 |
分子量 |
171.16 g/mol |
IUPAC名 |
6-aminopyrido[2,3-b]pyrazine-7-carbonitrile |
InChI |
InChI=1S/C8H5N5/c9-4-5-3-6-8(13-7(5)10)12-2-1-11-6/h1-3H,(H2,10,12,13) |
InChIキー |
LGAOUBRYNKGHGV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=N1)C=C(C(=N2)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)

![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
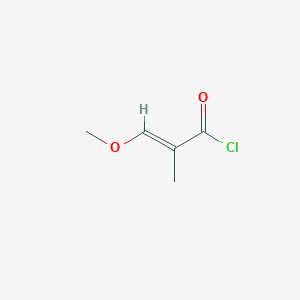
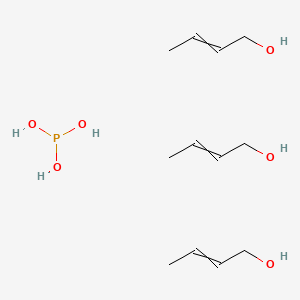
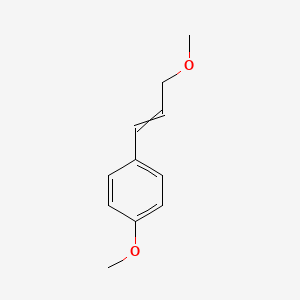

![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
